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Compound of Interest

Compound Name:
4-Butoxy-3-chlorophenylboronic

acid

Cat. No.: B1276505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 1H Nuclear Magnetic

Resonance (NMR) spectrum of 4-Butoxy-3-chlorophenylboronic acid. Due to the limited

availability of direct experimental spectra in public databases, this guide synthesizes data from

analogous compounds and established NMR principles to offer a comprehensive interpretation

for research and development applications.

Predicted 1H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling

constants (J), and integration for the protons of 4-Butoxy-3-chlorophenylboronic acid. These

predictions are based on the analysis of substituent effects (butoxy, chloro, and boronic acid

groups) on the aromatic ring and known values for the butoxy chain.
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Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-2 7.9 - 8.1 d J ≈ 2.0 1H

H-5 7.0 - 7.2 d J ≈ 8.5 1H

H-6 7.7 - 7.9 dd J ≈ 8.5, 2.0 1H

-OCH₂- 4.0 - 4.2 t J ≈ 6.5 2H

-CH₂- 1.7 - 1.9 sextet J ≈ 7.0 2H

-CH₂- 1.4 - 1.6 sextet J ≈ 7.5 2H

-CH₃ 0.9 - 1.1 t J ≈ 7.5 3H

B(OH)₂ 5.0 - 6.0 br s - 2H

Note: The chemical shift of the boronic acid protons (B(OH)₂) can be broad and its position is

highly dependent on the solvent, concentration, and water content.

Experimental Protocol
This section outlines a standard protocol for the acquisition of a 1H NMR spectrum for 4-
Butoxy-3-chlorophenylboronic acid.

1. Sample Preparation:

Weigh approximately 5-10 mg of 4-Butoxy-3-chlorophenylboronic acid.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or

Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts,

particularly for the labile boronic acid protons.

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Parameters:

Instrument: A 400 MHz or higher field NMR spectrometer.
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Nucleus: ¹H

Temperature: 298 K (25 °C)

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g.,

CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually.

Perform baseline correction.

Integrate the signals to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Structural and Coupling Relationships
The following diagram illustrates the structure of 4-Butoxy-3-chlorophenylboronic acid and

the expected spin-spin coupling interactions between the aromatic protons.

Caption: Structure of 4-Butoxy-3-chlorophenylboronic acid and key proton couplings.
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[https://www.benchchem.com/product/b1276505#1h-nmr-spectrum-of-4-butoxy-3-
chlorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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